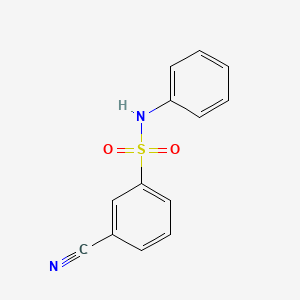

3-cyano-N-phenylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLGUHTWJQVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-cyano-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-cyano-N-phenylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base. A general and widely applicable method is outlined below.

Experimental Procedure

A mixture of 3-cyanobenzenesulfonyl chloride (1.0 eq.), aniline (1.1 eq.), and pyridine (3.1 eq.) is stirred in anhydrous dichloromethane at room temperature overnight. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can then be purified by flash column chromatography using dichloromethane as the eluent or by recrystallization from a solvent system such as ethyl acetate/hexane or toluene to yield the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Cyanobenzenesulfonyl chloride | 1.0 eq. | [1] |

| Aniline | 1.1 eq. | [1] |

| Pyridine | 3.1 eq. | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Product Characterization | ||

| Molecular Formula | C₁₃H₁₀N₂O₂S | |

| Molecular Weight | 258.29 g/mol | |

| Physical Appearance | Solid |

Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-cyano-N-phenylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 3-cyano-N-phenylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 4-chloro-N-phenylbenzenesulfonamide[1] | 3-bromo-N-phenylbenzenesulfonamide | 3-methyl-N-phenylbenzenesulfonamide | N-phenylbenzenesulfonamide |

| Molecular Formula | C13H10N2O2S | C12H10ClNO2S | C12H10BrNO2S | C13H13NO2S | C12H11NO2S |

| Molecular Weight | 258.30 g/mol | 267.72 g/mol | 312.18 g/mol | 247.31 g/mol | 233.29 g/mol |

| Melting Point (°C) | Data not available | 104-105[1] | 98-100[2] | 101-102[2] | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| pKa | Predicted to be acidic due to the sulfonamide proton. | Data not available | Data not available | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and toluene.[3] | Data not available | Data not available | Data not available | Data not available |

Synthesis of this compound

A general method for the synthesis of this compound has been described.[3] The reaction involves the coupling of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base.

Experimental Protocol

A mixture of 3-cyanobenzenesulfonyl chloride (605 mg, 3 mmol), aniline (3.3 mmol), and pyridine (736 mg, 9.3 mmol) is reacted at room temperature in anhydrous dichloromethane (40 mL) with stirring overnight.[3] Upon completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by fast column chromatography using dichloromethane as the eluent or by recrystallization from an ethyl acetate/hexane mixed solvent or toluene to yield the target product, this compound.[3]

Spectroscopic Analysis

While specific spectroscopic data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Sulfonamide N-H | δ 9.0-11.0 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 110-140 ppm |

| Cyano Carbon | δ 115-125 ppm | |

| IR Spectroscopy | N-H Stretch | 3200-3300 cm⁻¹ |

| C≡N Stretch | 2220-2260 cm⁻¹[4] | |

| S=O Stretch (asymmetric) | 1330-1370 cm⁻¹ | |

| S=O Stretch (symmetric) | 1140-1180 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 258 |

Potential Biological Activities and Signaling Pathways

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological profile of this compound has not been extensively studied. However, based on its structural features, it can be hypothesized to interact with various biological targets.

For instance, many sulfonamide-based antibacterial agents act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. While this is a well-established mechanism for antibacterial sulfonamides, the activity of this compound against specific bacterial strains would require experimental validation.

It is important to note that this represents a potential mechanism of action based on the broader class of sulfonamide compounds. The actual biological targets and signaling pathways affected by this compound would need to be determined through dedicated biological and pharmacological studies.

References

In-Depth Technical Guide: 3-cyano-N-phenylbenzenesulfonamide (CAS 56542-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-cyano-N-phenylbenzenesulfonamide (CAS No. 56542-65-5). Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on its chemical properties and a general synthesis protocol. Furthermore, this guide presents hypothetical frameworks for its potential screening and evaluation, based on the known activities of structurally related benzenesulfonamide compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound belonging to the sulfonamide class, characterized by a sulfonyl group connected to an amine, and a cyano group substituent on the benzene ring. Its key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 56542-65-5 |

| Molecular Formula | C₁₃H₁₀N₂O₂S |

| Molecular Weight | 258.30 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)C#N |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate |

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-cyanobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Ethyl acetate

-

Hexane or Toluene for recrystallization

Procedure:

-

A mixture of 3-cyanobenzenesulfonyl chloride (1.0 eq), aniline (1.1 eq), and pyridine (3.1 eq) is prepared in anhydrous dichloromethane.

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash column chromatography using dichloromethane as the eluent, or by recrystallization from a mixture of ethyl acetate and hexane, or from toluene, to yield the final product, this compound.

Potential Biological Activity and Screening (Hypothetical)

While no specific biological activity has been reported for this compound in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. These include antibacterial, anti-inflammatory, and anticancer drugs. The cyano group can also participate in various biological interactions.

The following workflow illustrates a potential screening cascade for a novel compound such as this compound.

Potential Signaling Pathway Interaction (Hypothetical)

Based on the activities of other sulfonamide-containing molecules, this compound could potentially interact with various signaling pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases or act as kinase inhibitors. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.

Disclaimer: The experimental workflow and signaling pathway diagrams presented above are for illustrative purposes only. They are based on the general properties of the benzenesulfonamide class of compounds and do not represent published data for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of known pharmacological relevance. While there is a notable absence of specific biological data in the current literature, its structural features suggest potential for further investigation. This guide provides the foundational chemical information and a hypothetical framework to encourage and aid future research into the biological and therapeutic potential of this molecule. Researchers are encouraged to perform the necessary in vitro and in vivo studies to elucidate its bioactivity.

Unraveling the Enigma: The Mechanism of Action of 3-cyano-N-phenylbenzenesulfonamide Remains Undefined

Despite a thorough review of scientific literature and chemical databases, the precise mechanism of action, biological targets, and associated signaling pathways for the compound 3-cyano-N-phenylbenzenesulfonamide remain largely uncharacterized. Currently, there is a notable absence of published research detailing its pharmacological effects, precluding the creation of an in-depth technical guide as requested.

While the chemical structure of this compound is known, and the compound is available from various chemical suppliers for research purposes, dedicated studies to elucidate its biological activity are not publicly available. Database entries occasionally allude to general "biological activity," but these claims are not substantiated by experimental data, quantitative analysis, or detailed protocols.

The N-phenylbenzenesulfonamide scaffold is present in molecules that have been investigated for various therapeutic purposes, including as inhibitors of enzymes like Lactate Dehydrogenase A (LDHA). However, the specific contribution of the 3-cyano substitution on the phenyl ring of the benzenesulfonamide core in this compound has not been experimentally determined. Without dedicated biological screening and mechanistic studies, any proposed mechanism of action would be purely speculative.

Consequently, it is not possible to provide the requested in-depth technical guide, which would require:

-

Quantitative Data: No publicly available data such as IC50, Ki, or other potency metrics for this compound exists.

-

Experimental Protocols: The absence of published studies means there are no established experimental methodologies to report.

-

Signaling Pathways and Logical Relationships: Without identified biological targets, no signaling pathways or experimental workflows involving this specific compound can be diagrammed.

Further research, including high-throughput screening against a panel of biological targets, cell-based assays, and subsequent mechanistic studies, would be required to identify and characterize the mechanism of action of this compound. Until such research is conducted and published, its role in any biological process remains an open question for the scientific community.

3-Cyano-N-phenylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyano-N-phenylbenzenesulfonamide as a potential carbonic anhydrase (CA) inhibitor. While specific inhibitory data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established class of benzenesulfonamide CA inhibitors to provide a foundational understanding for researchers. This guide covers the general synthesis, proposed mechanism of action, relevant experimental protocols for evaluation, and the broader context of carbonic anhydrase signaling pathways. The information herein is intended to serve as a resource for initiating research and development efforts focused on this and related compounds.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[3][4] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention.[5][6]

Benzenesulfonamides are a well-established class of potent CA inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is crucial for their inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site in its deprotonated, anionic form.[4][7] The benzene ring and its substituents contribute to the binding affinity and isoform selectivity through interactions with hydrophobic and hydrophilic pockets within the active site.[1][8] The cyano (-CN) group, as an electron-withdrawing substituent, can influence the acidity of the sulfonamide proton and potentially interact with active site residues.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-cyanobenzenesulfonyl chloride with aniline in the presence of a base, such as pyridine, in an anhydrous solvent like dichloromethane.[9]

General Synthetic Scheme:

Caption: General synthesis of this compound.

Quantitative Data on Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

While specific IC₅₀ or Kᵢ values for this compound are not readily found in the surveyed literature, the following tables provide representative inhibition data for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the typical potency and selectivity profiles observed for this class of inhibitors.

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Benzenesulfonamide Derivatives

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 |

| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 |

| Benzenesulfonamide Derivative 2 | 604.8 - 9938.3 | 16.7 - 6836.6 |

Data compiled from representative studies on benzenesulfonamide derivatives.[5][10]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Benzenesulfonamide Derivatives

| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 25 | 5.7 |

| Benzenesulfonamide Derivative 1 | 1.5 - 38.9 | 0.8 - 12.4 |

| Benzenesulfonamide Derivative 2 | 35.1 - 3809.6 | Not Reported |

Data compiled from representative studies on benzenesulfonamide derivatives.[5][10]

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Cyanobenzenesulfonyl chloride

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

Hexane or Toluene

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add aniline (1.1 equivalents) to the solution.

-

Slowly add pyridine (3.1 equivalents) to the reaction mixture while stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction completion using thin-layer chromatography.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using dichloromethane as the eluent or by recrystallization from an ethyl acetate/hexane or toluene solvent system to yield the final product, this compound.[9]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound (or other test inhibitors)

-

HEPES buffer (20 mM)

-

Sodium sulfate (20 mM)

-

Phenol red (0.2 mM, pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and dilute to final concentrations.

-

The CA-catalyzed CO₂ hydration activity is measured using a stopped-flow instrument.

-

The assay buffer consists of 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ to maintain constant ionic strength.

-

The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for 10-100 seconds by monitoring the absorbance change of phenol red at 557 nm.

-

The concentration of CO₂ can be varied (e.g., 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

-

Enzyme concentrations typically range from 5 to 12 nM.

-

For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

-

The uncatalyzed rate is determined in the same manner and subtracted from the total observed rates.

-

IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. Kᵢ values can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for carbonic anhydrase inhibition assay.

Signaling Pathways Involving Carbonic Anhydrase

Carbonic anhydrases play a crucial role in cellular signaling, primarily by modulating pH and the availability of bicarbonate, which can act as a signaling molecule.[4] Inhibition of CA can therefore have downstream effects on various signaling pathways.

One key pathway involves the regulation of intracellular pH (pHi), which in turn affects cell proliferation, migration, and apoptosis. Tumor-associated isoforms like CA IX are known to contribute to the acidification of the tumor microenvironment, promoting cancer progression.[11]

Caption: Role of Carbonic Anhydrase in pH regulation.

Conclusion

While direct experimental data for this compound as a carbonic anhydrase inhibitor is limited in the current literature, its structural similarity to a well-established class of potent CA inhibitors suggests it is a promising candidate for further investigation. This guide provides the foundational knowledge, including synthetic and assay protocols, necessary for researchers to embark on the evaluation of this compound. The provided context on CA signaling pathways and representative quantitative data for related compounds should aid in the design of future studies and the interpretation of their results. Further research is warranted to determine the specific inhibitory profile of this compound against various CA isoforms and to explore its therapeutic potential.

References

- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Cyano-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-cyano-N-phenylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for the acquisition of such data are also provided, offering a framework for the analysis of this and other novel sulfonamide derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds, including various substituted N-phenylbenzenesulfonamides and related cyano-containing aromatic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | m | 2H | Protons ortho to the sulfonyl group on the cyanophenyl ring |

| ~7.6 - 7.8 | m | 2H | Protons meta to the sulfonyl group on the cyanophenyl ring |

| ~7.2 - 7.4 | m | 2H | Protons meta to the NH group on the phenyl ring |

| ~7.1 - 7.2 | m | 1H | Proton para to the NH group on the phenyl ring |

| ~7.0 - 7.1 | m | 2H | Protons ortho to the NH group on the phenyl ring |

| ~6.8 | br s | 1H | NH proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-SO₂ (cyanophenyl ring) |

| ~138 | C-N (phenyl ring) |

| ~134 | CH (cyanophenyl ring) |

| ~133 | CH (cyanophenyl ring) |

| ~130 | CH (phenyl ring) |

| ~129 | CH (cyanophenyl ring) |

| ~127 | CH (phenyl ring) |

| ~125 | CH (phenyl ring) |

| ~122 | C-CN (cyanophenyl ring) |

| ~118 | CN |

Table 3: Predicted Infrared (IR) Spectroscopic Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium, Sharp | N-H stretch |

| ~2230 | Medium, Sharp | C≡N stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1600, ~1490 | Medium | Aromatic C=C stretches |

| ~750, ~690 | Strong | C-H bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-SO₂]+ | Loss of sulfur dioxide |

| [M-C₆H₅NH]+ | Loss of aniline |

| [M-C₇H₄N]+ | Loss of cyanobenzyl radical |

| [C₆H₅SO₂]+ | Phenylsulfonyl cation |

| [C₆H₅NH₂]+ | Aniline cation |

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~270 | Medium | n → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data with a Fourier transform and phase correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse width, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Process the data with a Fourier transform and phase correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Sample Introduction (EI):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

-

-

Sample Introduction (ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infuse the solution directly into the ESI source using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

-

High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 to 400 nm.

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Caption: Overall workflow for the synthesis and spectroscopic characterization.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Workflows for IR, MS, and UV-Vis spectroscopy.

The Dawn of a Chemotherapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of benzenesulfonamide compounds, a class of synthetic molecules that ushered in the era of modern chemotherapy. From their humble beginnings as industrial dyes to their celebrated status as the first effective systemic antibacterial agents, the story of sulfonamides is a testament to scientific observation, systematic research, and the dawn of rational drug design. This document provides a detailed exploration of the key scientific milestones, experimental methodologies, and the fundamental mechanism of action that underpins this revolutionary class of drugs.

From Dyes to Drugs: The Serendipitous Discovery of Prontosil

The journey of benzenesulfonamides from industrial use to clinical application began in the laboratories of Bayer AG in Germany. In the early 1930s, a team led by German physician and researcher Gerhard Domagk was investigating the potential medical applications of various chemical compounds, including newly synthesized azo dyes.[1] This research was inspired by the work of Paul Ehrlich, who had pioneered the concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host.[2]

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was named Prontosil rubrum.[3] Domagk's subsequent and rigorous testing of Prontosil in animal models revealed its remarkable antibacterial properties.[3] He discovered that mice infected with lethal doses of Streptococcus pyogenes could be cured by the administration of this dye.[3] This was a groundbreaking discovery, as there were no effective treatments for systemic bacterial infections at the time.[1]

One of the most compelling early pieces of evidence for Prontosil's efficacy was its successful use in treating Domagk's own daughter, who was suffering from a severe streptococcal infection.[3][4] After this personal success and further clinical validation, the findings on Prontosil were published in 1935, sparking immense interest in the scientific community.[4][5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[2][4][5]

Unraveling the "Magic": The In Vivo Conversion to Sulfanilamide

A puzzling observation with Prontosil was its lack of antibacterial activity in vitro; it was only effective within a living organism.[6] This suggested that the dye itself was not the active agent but was instead converted into an active form within the body. In 1936, a team of French researchers at the Pasteur Institute, led by Ernest Fourneau, discovered that Prontosil was a prodrug.[7] They demonstrated that in the body, the azo linkage of Prontosil is cleaved, releasing a colorless, simpler molecule called sulfanilamide.[3][7] It was this sulfanilamide that was responsible for the observed antibacterial effects.[7]

This discovery was a crucial turning point, as it shifted the focus of research from complex dyes to the simpler and more readily synthesizable sulfanilamide and its derivatives. This led to a "sulfa craze," with hundreds of manufacturers beginning production of various sulfonamide-based drugs.[8] The widespread and sometimes uncontrolled use of these new "miracle drugs" also led to incidents like the "sulfanilamide elixir" scandal in 1937, which prompted the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938, mandating pre-market safety testing for new drugs.[8]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The elucidation of the mechanism of action of sulfonamides was a landmark achievement in biochemistry and pharmacology, providing a clear example of rational drug design. The key breakthrough came from the observation of the structural similarity between sulfanilamide and para-aminobenzoic acid (PABA).

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][9] This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria.[10] Bacteria synthesize their own folic acid from precursor molecules, including PABA.[] Folic acid is an essential cofactor in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[][12]

Because of their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, preventing PABA from binding and thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[9][] This inhibition of folic acid synthesis ultimately halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[6]

Humans are not affected by this mechanism because they do not synthesize their own folic acid and must obtain it from their diet.[6] This selective toxicity is a cornerstone of the clinical success of sulfonamide antibiotics.

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Caption: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition.

Expansion of the Sulfonamide Family and Beyond

The discovery of sulfanilamide's activity spurred the synthesis and evaluation of thousands of its derivatives. This led to the development of a wide range of sulfonamide antibiotics with improved efficacy, broader spectrum of activity, and better pharmacokinetic properties.

| Compound | Year of Introduction | Key Clinical Uses |

| Sulfapyridine | 1938 | Pneumonia[7] |

| Sulfacetamide | 1941 | Urinary tract infections[7] |

| Sulfathiazole | 1940s | Wound infections (prominently in WWII)[7] |

| Succinylsulfathiazole | 1942 | Gastrointestinal infections[7] |

| Sulfadiazine | 1941 | Various systemic infections |

| Sulfamethoxazole | 1961 | Commonly used in combination with trimethoprim |

The success of antibacterial sulfonamides also paved the way for the development of other classes of drugs based on the benzenesulfonamide scaffold. These "non-antibiotic" sulfonamides have a wide range of therapeutic applications:

-

Diuretics: Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide derivatives used to treat hypertension and edema.[6]

-

Antidiabetic Agents: Sulfonylureas, like tolbutamide and glyburide, are used to treat type 2 diabetes by stimulating insulin release from the pancreas.[7]

-

Anticonvulsants: Sultiame is a sulfonamide derivative used in the treatment of epilepsy.[6]

-

Carbonic Anhydrase Inhibitors: Acetazolamide, a sulfonamide, is used to treat glaucoma, epilepsy, and altitude sickness.

The logical progression from the initial discovery to the development of a diverse array of therapeutic agents is illustrated in the following workflow.

Caption: The Development Trajectory of Benzenesulfonamide Drugs.

Experimental Protocols: Foundational Methodologies

The pioneering research on sulfonamides relied on fundamental experimental techniques of the time. While detailed modern protocols were not available in the initial publications, the principles of the experiments can be outlined.

In Vivo Antibacterial Activity Assay (Mouse Protection Test)

This was the cornerstone of Domagk's initial discovery.

Objective: To determine the efficacy of a compound in protecting an animal from a lethal bacterial infection.

Methodology:

-

Animal Model: Mice were typically used as the experimental animals.

-

Infection: A standardized lethal dose of a virulent bacterial strain (e.g., Streptococcus pyogenes) was administered to the mice, usually via intraperitoneal injection.

-

Treatment: The test compound (e.g., Prontosil) was administered to the mice, often orally or by injection, at various doses and time points relative to the infection.

-

Control Groups: Control groups of mice would receive the bacterial infection but no treatment, or the treatment without the infection.

-

Observation: The mice were observed over a set period (e.g., several days), and the primary endpoint was survival.

-

Data Analysis: The survival rates in the treated groups were compared to the control groups to determine the protective effect of the compound.

In Vitro Antibacterial Activity Assay (Broth Dilution Method)

This method was used to demonstrate that sulfanilamide, unlike Prontosil, was active against bacteria in a laboratory setting.

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) was prepared in a suitable growth medium.

-

Serial Dilution of Compound: The test compound (e.g., sulfanilamide) was serially diluted in the growth medium in a series of test tubes or microplate wells.

-

Inoculation: Each tube or well was inoculated with the bacterial suspension.

-

Incubation: The tubes or microplate were incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation: The tubes or wells were examined for visible signs of bacterial growth (turbidity).

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Demonstration of Competitive Inhibition

The competitive nature of sulfonamide inhibition was demonstrated through experiments that varied the concentrations of both the sulfonamide and PABA.

Objective: To show that the inhibitory effect of a sulfonamide can be reversed by increasing the concentration of PABA.

Methodology:

-

Experimental Setup: A series of in vitro antibacterial activity assays (as described above) were set up.

-

Varying Concentrations:

-

A fixed, inhibitory concentration of the sulfonamide was added to all test tubes.

-

Increasing concentrations of PABA were then added to this series of tubes.

-

-

Inoculation and Incubation: The tubes were inoculated with bacteria and incubated.

-

Observation: The tubes were observed for bacterial growth.

-

Result: It was observed that as the concentration of PABA increased, the inhibitory effect of the sulfonamide was overcome, and bacterial growth was restored. This demonstrated that the sulfonamide and PABA were competing for the same target, a hallmark of competitive inhibition.

The general workflow for these foundational experiments is depicted below.

Caption: Foundational Experimental Workflows in Sulfonamide Research.

Conclusion: A Lasting Legacy

The discovery of benzenesulfonamide compounds represents a paradigm shift in the history of medicine. It marked the beginning of the age of chemotherapy and provided the first effective means to systemically combat bacterial infections, saving countless lives.[6][8] The story of the sulfonamides, from the initial observation of the antibacterial properties of a dye to the elucidation of its mechanism of action and the subsequent development of a vast array of life-saving drugs, serves as a powerful example of the scientific method in action. The principles of prodrugs, competitive inhibition, and selective toxicity, all elegantly demonstrated by the sulfonamides, remain central tenets of modern drug discovery and development. The benzenesulfonamide scaffold continues to be a privileged structure in medicinal chemistry, highlighting the enduring legacy of this remarkable class of compounds.

References

- 1. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 2. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]

- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 5. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. openaccesspub.org [openaccesspub.org]

- 8. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-cyano-N-phenylbenzenesulfonamide: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 3-cyano-N-phenylbenzenesulfonamide. As of the date of this publication, direct experimental data on the biological activity and specific targets of this compound are limited in publicly accessible literature. The information presented herein is therefore extrapolated from studies on structurally related benzenesulfonamide derivatives. All data, protocols, and pathways should be considered as illustrative examples to guide future research on this compound.

Executive Summary

This compound belongs to the benzenesulfonamide class of compounds, a well-established pharmacophore known to interact with a variety of biological targets. This guide explores the most probable therapeutic targets for this specific molecule based on the extensive research conducted on its structural analogs. The primary potential targets identified are carbonic anhydrases (CAs), enzymes involved in inflammatory pathways such as cyclooxygenases (COX), and, to a lesser extent, targets implicated in cancer and infectious diseases like bromodomain-containing protein 4 (BRD4) and dihydrofolate reductase (DHFR). This document provides a detailed examination of these potential targets, including hypothetical mechanisms of action, representative quantitative data from related compounds, and detailed experimental protocols for validation.

Core Structure and Inferred Pharmacological Profile

The core structure of this compound consists of a benzenesulfonamide group, which is a known zinc-binding motif, linked to a phenyl group and featuring a cyano (-CN) substituent on the benzene ring.

-

Benzenesulfonamide Moiety: This group is the primary driver for the inhibition of metalloenzymes, most notably carbonic anhydrases.

-

N-phenyl Group: This lipophilic group can influence the compound's pharmacokinetic properties and contribute to binding at the target site through hydrophobic interactions.

-

3-cyano Group: The electron-withdrawing nature of the cyano group can modulate the acidity of the sulfonamide proton and influence the overall electronic properties of the molecule, potentially affecting binding affinity and selectivity for different targets.

Based on these features, the compound is predicted to exhibit inhibitory activity against enzymes that are targeted by other sulfonamide-containing drugs.

Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)

The sulfonamide group is a classic inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases.

Therapeutic Relevance:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thus lowering intraocular pressure.

-

Epilepsy: Inhibition of CA II and CA VII in the central nervous system can lead to anticonvulsant effects.[1][2]

-

Cancer: Inhibition of tumor-associated isoforms CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, is a promising anti-cancer strategy.[3]

Hypothetical Mechanism of Action: CA Inhibition

The sulfonamide moiety is hypothesized to bind to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. The nitrogen atom of the sulfonamide group coordinates with the Zn(II) ion, leading to potent inhibition of the enzyme's catalytic activity.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data for Related Benzenesulfonamide CA Inhibitors

The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide derivatives against different human (h) CA isoforms, as reported in the literature. This data provides a reference for the potential potency and selectivity of this compound.

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Benzenesulfonamides (Click Chemistry) | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | 0.8 - 12.4 | [3] |

| N-(4-sulfamoylbenzyl)acetamides | Low to Medium nM | Low to Medium nM | Low to Medium nM | Low to Medium nM | - | [1][2] |

| Diazobenzenesulfonamides | Nanomolar | - | - | - | - | [4] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory potency of a compound against a specific CA isoform.

Objective: To determine the IC50 and Ki values of this compound for selected CA isoforms.

Materials:

-

Recombinant human CA isoform (e.g., hCA II, hCA IX).

-

This compound.

-

CO2-saturated water.

-

Buffer solution (e.g., TRIS, pH 7.5).

-

pH indicator (e.g., p-nitrophenol).

-

Stopped-flow spectrophotometer.

-

96-well plates.

-

DMSO.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant CA enzyme to a final concentration of ~10 nM in the assay buffer.

-

Assay: a. The assay measures the CA-catalyzed hydration of CO2. The subsequent drop in pH is monitored by the change in absorbance of a pH indicator. b. In the stopped-flow instrument, one syringe contains the enzyme and inhibitor solution in buffer with the pH indicator. The second syringe contains the CO2-saturated water. c. The two solutions are rapidly mixed, and the change in absorbance at a specific wavelength (e.g., 400 nm for p-nitrophenol) is monitored over time. d. The initial rates of the reaction are determined for each inhibitor concentration.

-

Data Analysis: a. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a dose-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme.

Caption: Workflow for CA Inhibition Assay.

Secondary Potential Therapeutic Target: Inflammatory Pathways

Benzenesulfonamide derivatives have been widely investigated for their anti-inflammatory properties.[5][6] This activity is often attributed to the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

Therapeutic Relevance:

-

Pain and Inflammation: Inhibition of COX-2 is a well-established mechanism for treating pain and inflammation associated with conditions like arthritis. Selective COX-2 inhibitors are preferred to minimize gastrointestinal side effects associated with COX-1 inhibition.

Hypothetical Signaling Pathway: Prostaglandin Synthesis Inhibition

This compound may act as a COX inhibitor, preventing the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of Prostaglandin Synthesis Pathway.

Quantitative Data for Related Anti-inflammatory Sulfonamides

The following table presents in vivo anti-inflammatory activity data for benzenesulfonamide derivatives from a carrageenan-induced rat paw edema model.

| Compound Class | Dose (mg/kg) | Max. Inhibition (%) | Time (hours) | Reference Drug | Reference |

| Benzenesulfonamide Carboxamides | - | 94.69 | 1 | - | [5][6] |

| Spirotriazolotriazine Benzenesulfonamides | 200 | 99.69 | 4 | Indomethacin (57.66%) | [7] |

| Trisubstituted Pyrazolines | 20 | More active than celecoxib | 3 and 5 | Celecoxib | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

-

Wistar rats (150-200 g).

-

This compound.

-

Carrageenan (1% w/v in saline).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin, 10 mg/kg).

-

Plebismometer.

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group 1: Vehicle control.

-

Group 2: Reference drug (Indomethacin).

-

Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg).

-

-

Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plebismometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. b. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Other Potential Therapeutic Targets

In silico and experimental studies on more complex sulfonamide derivatives suggest other potential targets, which may be relevant for this compound, although these are more speculative.

-

Dihydrofolate Reductase (DHFR): Some heterocyclic sulfonamides have shown antimicrobial activity, with molecular docking studies suggesting DHFR as a potential target.[9] Inhibition of DHFR disrupts the folic acid synthesis pathway, which is essential for bacterial survival.

-

Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): In silico studies have identified sulfonamide derivatives as potential inhibitors of BRD4, an epigenetic reader protein implicated in the regulation of oncogenes, suggesting a potential role in cancer therapy.[10]

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests that it is a promising candidate for targeting carbonic anhydrases and enzymes involved in inflammatory pathways. Its benzenesulfonamide core is a potent zinc-binding pharmacophore, making CAs the most probable and high-priority target class for investigation. The anti-inflammatory potential, likely via COX inhibition, also warrants significant exploration.

Future research should focus on the following:

-

Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

-

In Vitro Profiling: Comprehensive screening against a panel of human carbonic anhydrase isoforms to determine potency and selectivity.

-

Anti-inflammatory Assays: Evaluation in both in vitro (COX-1/COX-2 enzyme assays) and in vivo (carrageenan-induced paw edema) models.

-

Broader Target Screening: Profiling against a wider panel of kinases and other enzymes to identify novel targets.

-

Pharmacokinetic Studies: Assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate its drug-like potential.

The experimental protocols and comparative data provided in this guide offer a robust framework for initiating a comprehensive investigation into the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

N-Arylation of Sulfonamides: A Comprehensive Guide to Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of sulfonamides is a pivotal transformation in organic synthesis, granting access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. N-aryl sulfonamides are prevalent motifs in numerous pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs. This document provides detailed application notes and protocols for various experimental procedures for the N-arylation of sulfonamides, including transition-metal-catalyzed, photocatalyzed, and electrochemical methods.

I. Transition-Metal-Catalyzed N-Arylation

Transition-metal catalysis, particularly with copper and palladium, remains a cornerstone for the efficient construction of C-N bonds in N-aryl sulfonamides. These methods offer broad substrate scope and functional group tolerance.

Copper-Catalyzed N-Arylation (Ullmann-type and Chan-Lam Reactions)

Copper-catalyzed methods are attractive due to the low cost and ready availability of copper catalysts. These reactions can be performed using various arylating agents, including aryl halides, arylboronic acids, and sodium arylsulfinates.

Caption: General workflow for copper-catalyzed N-arylation of sulfonamides.

This method offers an environmentally friendly approach by using water as the solvent under ligand-free and aerobic conditions.[1]

-

Reactants and Reagents:

-

Sulfonamide (1.0 mmol)

-

Arylboronic acid (1.0 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 mmol)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Water (12 mL)

-

-

Procedure:

-

To a round-bottom flask, add the sulfonamide, arylboronic acid, Cu(OAc)₂·H₂O, and K₂CO₃.

-

Add water to the flask.

-

The reaction mixture is then heated to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

This protocol utilizes sodium arylsulfinates as the arylating agent in a desulfitative pathway.[2]

-

Reactants and Reagents:

-

Sulfonamide (0.5 mmol)

-

Sodium arylsulfinate (1.0 mmol)

-

Copper(II) chloride (CuCl₂) (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Dry Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

In an oven-dried reaction tube, combine the sulfonamide, sodium arylsulfinate, CuCl₂, K₂CO₃, and molecular sieves.

-

Add dry DMSO to the tube under an air atmosphere.

-

Seal the tube and heat the reaction mixture at 120 °C for 12 hours with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

| Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic Acids | Cu(OAc)₂·H₂O | K₂CO₃ | Water | Reflux | up to 94 | [1] |

| Aryl Iodides | CuI | Cs₂CO₃ | DMF | 130 | up to 91 | [3] |

| Sodium Arylsulfinates | CuCl₂ | K₂CO₃ | DMSO | 120 | up to 93 | [2] |

| Aryl Bromides/Iodides (Microwave) | CuI | Cs₂CO₃ | NMP | 195 | 54-90 | [4] |

Table 1: Comparison of Copper-Catalyzed N-Arylation Methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the N-arylation of sulfonamides.[5][6] It typically employs a palladium catalyst in combination with a phosphine ligand.[5]

Caption: General workflow for Palladium-catalyzed N-arylation of sulfonamides.

This protocol describes a direct arylation using sodium arylsulfinates without the need for an external ligand.[7]

-

Reactants and Reagents:

-

Sulfonamide (0.2 mmol)

-

Sodium arylsulfinate (0.3 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Silver(I) carbonate (Ag₂CO₃) (0.3 mmol)

-

1,2-Dichloroethane (DCE) (2.0 mL)

-

-

Procedure:

-

To a sealed tube, add the sulfonamide, sodium arylsulfinate, Pd(OAc)₂, and Ag₂CO₃.

-

Add DCE to the tube.

-

Heat the reaction mixture at 100 °C for 24 hours.

-

After cooling, dilute the mixture with dichloromethane (DCM) and filter.

-

Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to afford the desired product.

-

| Arylating Agent | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Arylsulfinates | Pd(OAc)₂ | None | Ag₂CO₃ | DCE | 100 | up to 86 | [7] |

| Aryl Halides | Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 | High | [8] |

| Aryl Halides | Pd₂(dba)₃ | Tris(tert-butyl)phosphine | Cs₂CO₃ | Toluene | 50 | - | [9] |

Table 2: Comparison of Palladium-Catalyzed N-Arylation Methods.

II. Photocatalyzed N-Arylation

Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis, including the N-arylation of sulfonamides. These methods often proceed under catalyst-free or metal-free conditions.

This novel protocol describes the arylation of N-acylsulfonamides with aryl boronic acids to generate diaryl sulfones via N-S bond activation under visible light without any catalyst.[10]

-

Reactants and Reagents:

-

N-acylsulfonamide (0.4 mmol)

-

Aryl boronic acid (0.2 mmol)

-

Cesium fluoride (CsF) (0.5 mmol)

-

1,4-Dioxane (2 mL)

-

-

Procedure:

-

In a reaction tube, combine the N-acylsulfonamide, aryl boronic acid, and CsF.

-

Add 1,4-dioxane to the tube.

-

Irradiate the mixture with a 50 W blue LED at 40 °C for 12 hours.

-

After the reaction, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

A dual nickel photocatalytic approach has been developed for the N-arylation of NH-sulfoximines with bromoarenes.[11]

-

Reactants and Reagents:

-

NH-sulfoximine (1.5 equiv)

-

Bromoarene (1.0 equiv)

-

[Ir(ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1.0 mol%)

-

NiBr₂ (5.0 mol%) and dtbbpy (ligand)

-

1,1,3,3-Tetramethylguanidine (TMG) (base, 1.5 equiv)

-

Dry, degassed DMSO

-

-

Procedure:

-

Combine the NH-sulfoximine, bromoarene, photocatalyst, nickel catalyst, ligand, and base in dry, degassed DMSO under a nitrogen atmosphere.

-

Irradiate the reaction mixture with blue light (455 nm) at 25 °C for 3 hours.[11]

-

Work-up and purify the product using standard techniques.

-

| Method | Arylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Catalyst-Free | Arylboronic Acids | Blue LED (50W) | 1,4-Dioxane | 40 | up to 70 | [10] |

| Dual Nickel Photocatalysis | Bromoarenes | Ir photocatalyst, Ni catalyst | DMSO | 25 | up to 94 | [11] |

Table 3: Comparison of Photocatalyzed N-Arylation Methods.

III. Electrochemical N-Arylation

Electrochemical methods offer a green and sustainable alternative for sulfonamide synthesis, driven by electricity without the need for chemical oxidants.

This method enables the direct synthesis of sulfonamides from readily available thiols and amines through an electrochemical oxidative coupling.[12][13]

-

Reactants and Reagents:

-

Thiol (2 mmol)

-

Amine (3.0 mmol)

-

Tetramethylammonium tetrafluoroborate (Me₄NBF₄) (0.2 mmol)

-

Acetonitrile/0.3 M HCl (20 mL, 3:1 v/v)

-

-

Electrochemical Setup:

-

Carbon anode

-

Iron cathode

-

Flow reactor (700 μL volume)

-

-

Procedure:

-

Prepare the electrolyte solution by dissolving the thiol, amine, and Me₄NBF₄ in the acetonitrile/HCl mixture.

-

Pump the solution through the electrochemical flow reactor.

-

Apply a constant current to the electrodes. The reaction is typically complete within a 5-minute residence time.[12]

-

Collect the product stream and perform a standard work-up, including extraction and purification by column chromatography.

-

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.[12]

IV. Conclusion

The N-arylation of sulfonamides can be achieved through a variety of robust and efficient methods. The choice of protocol depends on factors such as substrate scope, functional group tolerance, desired reaction conditions (e.g., green chemistry principles), and available laboratory equipment. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers in the planning and execution of N-arylation reactions for sulfonamides.

References

- 1. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]

- 2. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Catalyst-free arylation of sulfonamides via visible light-mediated deamination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02266K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]

Application of Benzenesulfonamide Derivatives in Cancer Research: A Focus on Carbonic Anhydrase IX Inhibition

Introduction

Benzenesulfonamide derivatives have emerged as a significant class of compounds in cancer research, primarily due to their potent inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX.[1][2][3] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is often associated with hypoxic conditions.[1][2][4] Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[3][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX plays a crucial role in maintaining the pH balance within the tumor microenvironment.[6] This enzymatic activity helps tumor cells to survive and proliferate in the acidic conditions that result from their high metabolic rate.[7] Consequently, the selective inhibition of CA IX is a promising therapeutic strategy for the development of novel anticancer agents.[1][2]

This application note focuses on the utility of a specific series of aryl thiazolone-benzenesulfonamides, with a particular emphasis on a representative compound, referred to as compound 4e in published studies, as a potent and selective inhibitor of CA IX for cancer research.[1][2] We will provide an overview of its biological activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The anticancer activity of benzenesulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) or IC50 against the target enzyme, CA IX. Below is a summary of the reported in vitro activity for a series of aryl thiazolone-benzenesulfonamides.

Table 1: In Vitro Anticancer and Carbonic Anhydrase IX Inhibitory Activity of Selected Benzenesulfonamide Derivatives [1][2]

| Compound | Cell Line | IC50 (µM) | CA IX IC50 (nM) | CA II IC50 (µM) | Selectivity Index (CA II / CA IX) |

| 4e | MDA-MB-231 | 3.58 | 10.93 | 1.55 | 141.8 |

| MCF-7 | 4.58 | ||||

| MCF-10A | 19.81 | ||||

| 4g | MDA-MB-231 | 5.54 | 25.06 | 3.92 | 156.4 |

| MCF-7 | 2.55 | ||||

| MCF-10A | 44.73 | ||||

| 4h | MDA-MB-231 | 1.52 | 15.34 | 2.89 | 188.4 |

| MCF-7 | 6.31 | ||||

| MCF-10A | 26.60 | ||||

| Staurosporine | MDA-MB-231 | 7.67 | N/A | N/A | N/A |

| MCF-7 | 5.89 |

MDA-MB-231 and MCF-7 are breast cancer cell lines. MCF-10A is a non-tumorigenic breast epithelial cell line. N/A: Not Applicable.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of benzenesulfonamide derivatives. The following are standard protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzenesulfonamide derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[12]

Materials:

-

6-well plates

-

Cancer cell lines

-

Benzenesulfonamide derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[13] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[15] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Materials:

-

6-well plates

-

Cancer cell lines

-

Benzenesulfonamide derivative

-

PBS

-

Cold 70% ethanol[13]

-

RNase A solution (100 µg/mL)[16]

-

Propidium Iodide staining solution (50 µg/mL)[16]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[13] Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[13]

-

Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[16]

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.[16]

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL). Incubate for 15-30 minutes at room temperature in the dark.

-